Cas no 5511-98-8 (α-Acetyl Digoxin)

α-Acetyl Digoxin structure
α-Acetyl Digoxin structure
Nome del prodotto:α-Acetyl Digoxin
Numero CAS:5511-98-8
MF:C43H66O15
MW:822.975155353546
CID:367568
PubChem ID:11765960

α-Acetyl Digoxin Proprietà chimiche e fisiche

Nomi e identificatori

    • α-Acetyl Digoxin
    • 3'''-acetyldigoxin
    • 4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3b,5b,12b)-
    • 4)-O-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1&reg
    • Alpha-Acetyl Digoxin
    • desglucolanatosidec
    • digorida
    • Digoxigenin + zuckerkette wie bie acetyl-digitoxin A [german]
    • digoxigenin+zuckerkettewiebieacetyl-digitoxina
    • Acetyldigoxin
    • Digorid A
    • Cedigossima (TN)
    • .ALPHA.-ACETYLDIGOXIN [MI]
    • a-Acetyl digoxin
    • Digoxigenin + zuckerkette wie bie acetyl-digitoxin A
    • alpha-Acetyldigoxin
    • ACETYLDIGOXIN [WHO-DD]
    • Digoxin, 3'''-acetate
    • -cetyl Digoxin
    • DIGOXIN IMPURITY I [EP IMPURITY]
    • SCHEMBL4436090
    • Desglucolanatoside C
    • (2R,3R,4S,6S)-6-(((2R,3S,4S,6S)-6-(((2R,3S,4S,6R)-6-(((3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-3-hydroxy-2-methyltetrahydro-2H-pyran-4-yl acetate
    • Lanadigin
    • Card-20(22)-enolide, 3-((O-3-O-acetyl-2,6-dideoxy-beta-d-ribo-hexopyranosyl-(1.4)-O-2,6-dideoxy-beta-d-ribo-hexopyranosyl-(1.4)-2,6-dideoxy-beta-d-ribo-hexopyranosyl)oxy)-12,14-dihydroxy-, (3beta,5beta,12beta)-
    • [(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate
    • 5511-98-8
    • 3.BETA.-((3-O-ACETYL-2,6-DIDEOXY-.BETA.-D-RIBO-HEXOPYRANOSYL-(1->4)-2,6-DIDEOXY-.BETA.-D-RIBO-HEXOPYRANOSYL-(1->4)-2,6-DIDEOXY-.BETA.-D-RIBO-HEXOPYRANOSYL)OXY)-12.BETA.,14-DIHYDROXY-5.BETA.-CARD-20(22)-ENOLIDE
    • Q28IFH7A50
    • EINECS 226-855-1
    • .alpha.-acetyldigoxin
    • D07555
    • UNII-Q28IFH7A50
    • Sandolanid
    • Acetyl-digoxin-alpha
    • NIOSH/OE1750000
    • DTXSID00203630
    • DB13691
    • OE17500000
    • CHEMBL2074725
    • Digoxin, acetate, alpha-
    • Lanatilin
    • C22189
    • AKOS015969734
    • Inchi: InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
    • Chiave InChI: HWKJSYYYURVNQU-DXJNJSHLSA-N
    • Sorrisi: CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O

Proprietà calcolate

  • Massa esatta: 822.44000
  • Massa monoisotopica: 822.44
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 9
  • Complessità: 1560
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 21
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 209A^2

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi.
  • Densità: 1.1139 (rough estimate)
  • Punto di fusione: 199-201°C
  • Punto di ebollizione: 681.03°C (rough estimate)
  • Punto di infiammabilità: 275.4°C
  • Indice di rifrazione: 1.5940 (estimate)
  • PSA: 209.13000
  • LogP: 2.78890
  • Solubilità: Solubile in piridina, leggermente solubile in metanolo e cloroformio, molto leggermente solubile in acetato di etile, insolubile in acqua
  • Rotazione specifica: D20 +18.9° (pyridine)

α-Acetyl Digoxin Informazioni sulla sicurezza

α-Acetyl Digoxin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A173660-1mg
a-Acetyl Digoxin
5511-98-8
1mg
$ 453.00 2023-09-09
TRC
A173660-5mg
a-Acetyl Digoxin
5511-98-8
5mg
$ 1975.00 2023-09-09
A2B Chem LLC
AG23668-5mg
ALPHA-ACETYLDIGOXIN
5511-98-8
5mg
$2039.00 2024-04-19
Biosynth
OA16441-2 mg
a-Acetyl digoxin
5511-98-8
2mg
$1,294.10 2023-01-03
TRC
A173660-0.5mg
α-Acetyl Digoxin
5511-98-8
0.5mg
$ 205.00 2022-06-08
Biosynth
OA16441-5 mg
a-Acetyl digoxin
5511-98-8
5mg
$2,813.25 2023-01-03
TRC
A173660-.5mg
a-Acetyl Digoxin
5511-98-8
.5mg
$ 249.00 2023-04-19
TRC
A173660-2mg
a-Acetyl Digoxin
5511-98-8
2mg
$ 854.00 2023-04-19
Biosynth
OA16441-1 mg
a-Acetyl digoxin
5511-98-8
1mg
$711.75 2023-01-03
A2B Chem LLC
AG23668-1mg
ALPHA-ACETYLDIGOXIN
5511-98-8
1mg
$554.00 2024-04-19

α-Acetyl Digoxin Metodo di produzione

Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.